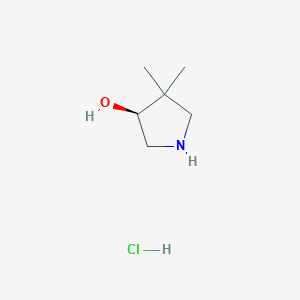![molecular formula C12H16FN3O3 B13935789 tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-fluoro-2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the iodine-catalyzed synthesis via one-pot three-component condensations. This method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-fluoro-2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl isocyanide, and various oxidizing and reducing agents. The reaction conditions often involve heating, the use of solvents like dimethyl sulfoxide (DMSO), and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Imidazo[1,2-a]pyrazine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and the development of new synthetic methodologies.
Biology: Studied for their potential as enzyme inhibitors and their role in various biological pathways.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-fluoro-2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption
Properties
Molecular Formula |
C12H16FN3O3 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H16FN3O3/c1-12(2,3)19-11(18)15-4-5-16-9(6-15)14-8(7-17)10(16)13/h7H,4-6H2,1-3H3 |
InChI Key |
MYSVGMVTHCQMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2F)C=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)











